16-Oxo-éthinylestradiol

Vue d'ensemble

Description

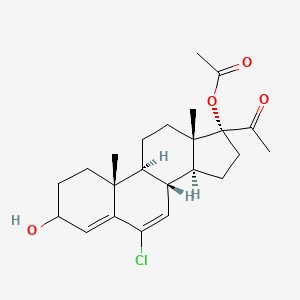

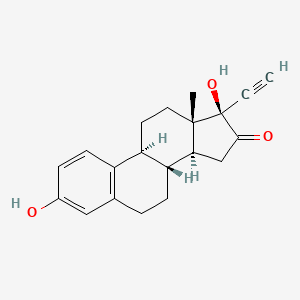

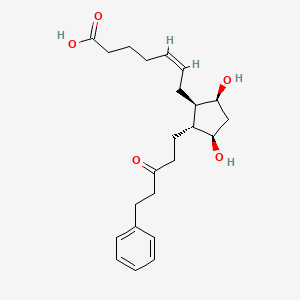

16-Oxo-ethinylestradiol is a synthetic derivative of ethinylestradiol, a commonly used estrogen in oral contraceptives. This compound is characterized by the presence of an oxo group at the 16th position of the ethinylestradiol molecule, which significantly alters its chemical and biological properties .

Applications De Recherche Scientifique

16-Oxo-ethinylestradiol has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of estrogenic activity and metabolism.

Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

Medicine: Explored for potential therapeutic uses in hormone replacement therapy and cancer treatment.

Industry: Utilized in the development of new contraceptive formulations and hormone-based therapies.

Mécanisme D'action

Target of Action

16-Oxo-ethinylestradiol is a derivative of ethinylestradiol, a synthetic estrogen . The primary targets of this compound are estrogen receptors, which are the biological targets of estrogens like estradiol . These receptors are found in various tissues throughout the body, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .

Mode of Action

16-Oxo-ethinylestradiol, like ethinylestradiol, acts as an agonist of the estrogen receptors . It binds to these receptors, leading to a decrease in luteinizing hormone and gonadotrophic hormone . This results in a decrease in endometrial vascularization and prevention of ovulation .

Biochemical Pathways

The biochemical pathways affected by 16-Oxo-ethinylestradiol are likely similar to those affected by ethinylestradiol. For the aerobic degradation of estrogens, it has been proposed that the degradation pathway begins with 17β-dehydrogenation to render estrone, followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .

Pharmacokinetics

The pharmacokinetics of 16-Oxo-ethinylestradiol are expected to be similar to those of ethinylestradiol. Ethinylestradiol is primarily metabolized in the liver, mainly by CYP3A4 . It has a bioavailability of 38–48% , and its elimination half-life ranges from 7 to 36 hours . It is excreted in feces (62%) and urine (38%) .

Result of Action

The molecular and cellular effects of 16-Oxo-ethinylestradiol’s action are likely to be similar to those of ethinylestradiol. These effects include breast tenderness and enlargement, headache, fluid retention, and nausea . In men, it can cause breast development, feminization in general, hypogonadism, and sexual dysfunction . Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .

Action Environment

The action of 16-Oxo-ethinylestradiol, like that of ethinylestradiol, can be influenced by environmental factors. For instance, the presence of this compound in aquatic environments has been associated with detrimental effects on biota

Analyse Biochimique

Biochemical Properties

16-Oxo-ethinylestradiol, like its parent compound ethinylestradiol, is likely to interact with various enzymes, proteins, and other biomolecules. Ethinylestradiol is known to be metabolized primarily by the liver enzyme CYP3A4 . It is also known to bind to sex hormone-binding globulin (SHBG) and albumin . The interactions of 16-Oxo-ethinylestradiol with these and other biomolecules would need to be further investigated.

Cellular Effects

The cellular effects of 16-Oxo-ethinylestradiol are not well-studied. Ethinylestradiol is known to have various effects on cells. It can cause breast tenderness and enlargement, headache, fluid retention, and nausea among others .

Molecular Mechanism

Ethinylestradiol is known to act as an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus .

Temporal Effects in Laboratory Settings

Studies on ethinylestradiol have shown that it has an elimination half-life of 7-36 hours .

Dosage Effects in Animal Models

Studies on ethinylestradiol have shown that it can suppress inflammation in Daphnia magna, a non-target organism, when exposed to it for 21 days .

Metabolic Pathways

Ethinylestradiol is known to be metabolized primarily by the liver enzyme CYP3A4 . Major human metabolic pathways of ethinylestradiol are hydroxylation via CYP enzymes, glucuronidation or sulfation .

Transport and Distribution

Ethinylestradiol is known to bind to sex hormone-binding globulin (SHBG) and albumin , which could potentially aid in its transport and distribution.

Subcellular Localization

Studies on other enzymes have shown that altering the subcellular localization can result in varying biotransformation rates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 16-Oxo-ethinylestradiol typically involves the oxidation of ethinylestradiol. One common method is the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the 16th position to form the oxo group . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 16-Oxo-ethinylestradiol may involve more scalable and cost-effective methods. These can include the use of catalytic oxidation processes, where catalysts such as palladium or platinum are used to facilitate the oxidation reaction. The choice of solvent, temperature, and pressure conditions are optimized to maximize production efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

16-Oxo-ethinylestradiol undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex derivatives.

Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

Substitution: The oxo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), acetic acid.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted analogs, and more complex estrogenic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethinylestradiol: The parent compound, widely used in oral contraceptives.

Estradiol Valerate: A natural estrogen used in hormone replacement therapy.

Mestranol: A synthetic estrogen similar to ethinylestradiol but with a methoxy group at the 3rd position

Uniqueness

16-Oxo-ethinylestradiol is unique due to the presence of the oxo group at the 16th position, which significantly alters its chemical reactivity and biological activity compared to other estrogens. This modification can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-17,21,23H,4,6,8-9,11H2,2H3/t15-,16-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJACPGCDLFVQMY-JOMPHRNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159230 | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350468-76-6 | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350468766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-OXO-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTC87NA4WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)